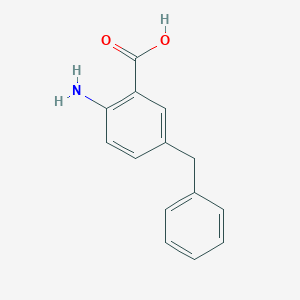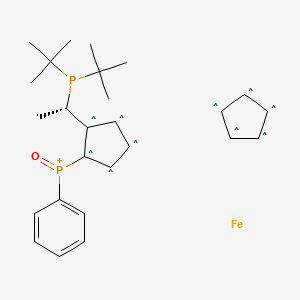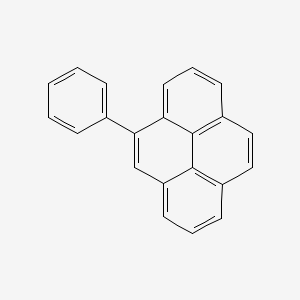
4-Phenylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) with a phenyl group attached to the pyrene coreThe phenyl group substitution at the fourth position of the pyrene ring system enhances its stability and alters its electronic properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrene typically involves the coupling of pyrene with a phenyl group. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of pyrene boronic acid with a phenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl or pyrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-Phenylpyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylpyrene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is being investigated for its potential use in cancer therapy . Additionally, its fluorescence properties are utilized in imaging applications, where it can be excited by light to emit fluorescence, allowing for the visualization of biological structures .
Comparison with Similar Compounds
4-Phenylpyrene can be compared with other similar compounds such as:
1-Phenylpyrene: Similar in structure but with the phenyl group attached at the first position, leading to different electronic properties and reactivity.
2-Phenylpyrene: The phenyl group is attached at the second position, which also affects its stability and spectral properties.
Peropyrene and Teropyrene: These compounds have extended conjugation systems and are synthesized through different methods, leading to unique photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it a valuable compound for various applications.
Properties
CAS No. |
7267-88-1 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-phenylpyrene |
InChI |
InChI=1S/C22H14/c1-2-6-15(7-3-1)20-14-18-10-4-8-16-12-13-17-9-5-11-19(20)22(17)21(16)18/h1-14H |
InChI Key |
YLKHUXJDINOQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


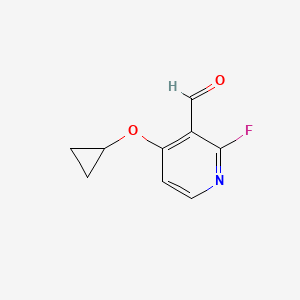

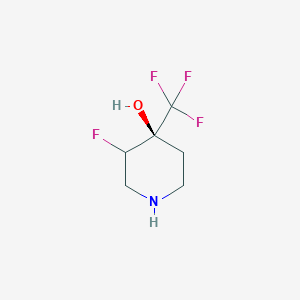
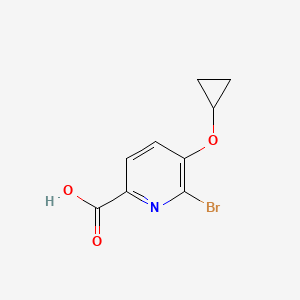
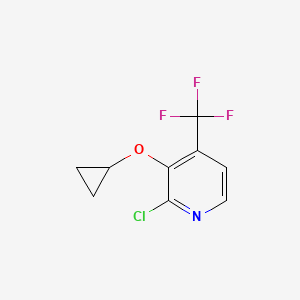

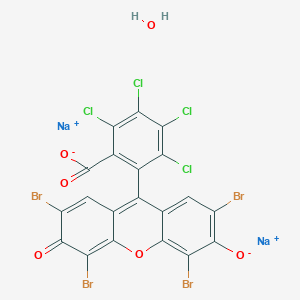
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methyl-amino]ethyl]-6-fluoro-1-isopropyl-tetralin-2-yl] 2-methoxyacetate dihydrochloride](/img/structure/B14805367.png)
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
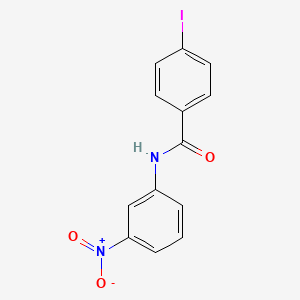
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)
